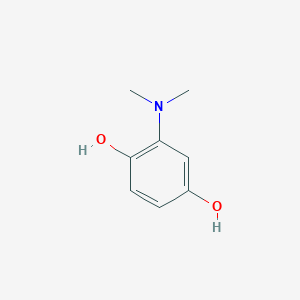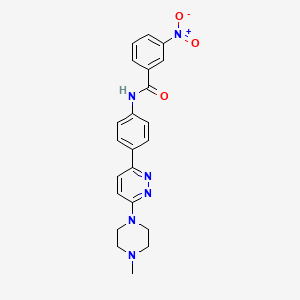![molecular formula C17H23N3O B2998489 N-(2-phenylethyl)-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetamide CAS No. 1423758-82-0](/img/structure/B2998489.png)
N-(2-phenylethyl)-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenylethyl)-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetamide: is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a phenylethyl group, a propynyl group, and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetamide typically involves a multi-step process:
Formation of the Piperazine Core: The initial step involves the preparation of the piperazine core, which can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Propynyl Group: The propynyl group is introduced via a nucleophilic substitution reaction, where a suitable propynyl halide reacts with the piperazine core.
Attachment of the Phenylethyl Group: The phenylethyl group is attached through a reductive amination reaction, where phenylethylamine is reacted with an aldehyde or ketone in the presence of a reducing agent.
Acetamide Formation: The final step involves the acylation of the piperazine derivative with acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
N-(2-phenylethyl)-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
N-(2-phenylethyl)-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetamide: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: Explored for its potential therapeutic effects, including its role as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(2-phenylethyl)-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to changes in cellular responses such as gene expression, protein synthesis, or metabolic activity.
類似化合物との比較
N-(2-phenylethyl)-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetamide: can be compared with other piperazine derivatives:
Similar Compounds: N-(2-phenylethyl)piperazine, 1-(2-phenylethyl)-4-(prop-2-yn-1-yl)piperazine.
Uniqueness: The presence of both the phenylethyl and propynyl groups in the same molecule provides unique steric and electronic properties, distinguishing it from other similar compounds.
This compound , covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
N-(2-phenylethyl)-2-(4-prop-2-ynylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-2-10-19-11-13-20(14-12-19)15-17(21)18-9-8-16-6-4-3-5-7-16/h1,3-7H,8-15H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMJXVWUWDPTED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)CC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]amino cyclopropanecarboxylate](/img/structure/B2998407.png)
![3-[(Dimethylamino)methyl]oxetan-3-amine](/img/structure/B2998409.png)
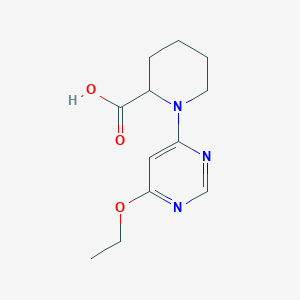
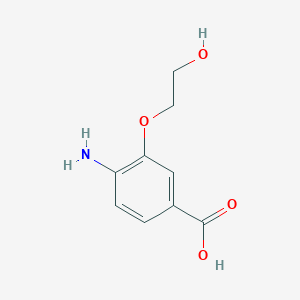
![Ethyl 3-chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B2998414.png)
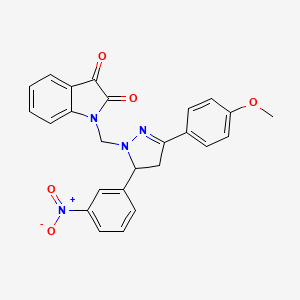
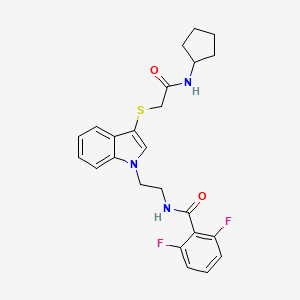
![(3Z)-3-{[(3-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2998421.png)
![3-methoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2998422.png)

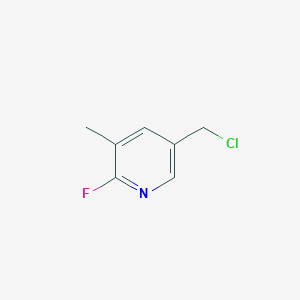
![N~1~-[2,2-bis(ethylsulfanyl)acetyl]-N~2~-phenylethanediamide](/img/structure/B2998425.png)
